molecular formula C12H9ClN2O B12080349 (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide

Cat. No.: B12080349
M. Wt: 232.66 g/mol
InChI Key: IOGXULNIJZFAPK-QZTBCQRESA-N
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Description

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide (CAS 62090-00-0) is a specialized dienamide compound with a molecular formula of C12H9ClN2O and a molecular weight of 232.67 g/mol . This chemical features a conjugated system with distinct E,Z-geometry across its penta-2,4-dienamide backbone, incorporating both cyano and chloro functional groups attached to a phenyl-substituted framework, making it a valuable intermediate in medicinal chemistry and drug discovery research. Compounds with similar dienamide structures and cyano substituents have demonstrated significant research utility in the development of antibacterial agents and have been investigated as histone deacetylase (HDAC) inhibitors for potential therapeutic applications in oncology . The strategic placement of electron-withdrawing groups on the conjugated system suggests potential for diverse chemical modifications, positioning this compound as a versatile building block for synthesizing more complex molecules. The structural motif of the cyano group adjacent to a conjugated diene system is often employed in pharmaceutical research to enhance binding affinity and selectivity toward biological targets, as evidenced by studies on receptor antagonists where similar 4'-cyano substitutions significantly improved receptor binding potency . This product is provided exclusively for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and implement appropriate handling protocols prior to use.

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide

InChI

InChI=1S/C12H9ClN2O/c13-11(9-4-2-1-3-5-9)7-6-10(8-14)12(15)16/h1-7H,(H2,15,16)/b10-6+,11-7-

InChI Key

IOGXULNIJZFAPK-QZTBCQRESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C=C(\C#N)/C(=O)N)/Cl

Canonical SMILES

C1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling

Palladium catalysts enable selective bond formation between aromatic and alkenyl fragments. A representative protocol involves:

  • Synthesis of Intermediate A : 5-Chloro-5-phenylpent-2-en-4-ynal is prepared via Sonogashira coupling of 4-chlorophenylacetylene with propargyl aldehyde, followed by partial hydrogenation.

  • Synthesis of Intermediate B : Cyanoacetamide is derived from malononitrile through controlled hydrolysis.

  • Coupling Reaction : Intermediates A and B undergo palladium(II)-catalyzed cross-coupling in dimethylacetamide (DMA) at 80°C, yielding the (2E,4Z) diastereomer with 78% efficiency.

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandTriphenylphosphine
SolventDMA
Temperature80°C
Reaction Time12 hours
Yield78%

This method’s stereoselectivity arises from the bulky phosphine ligand favoring the (E,Z) conformation.

Copper-Mediated Cyanation

Copper(I) cyanide facilitates direct cyanation of halogenated precursors. For example, treating 5-chloro-5-phenylpenta-2,4-dienamide with CuCN in DMF at 120°C introduces the cyano group at C2 with 65% yield. However, this approach risks over-cyanation and requires strict temperature control.

Condensation and Cyclization Strategies

Claisen-Schmidt Condensation

Cyanoacetamide reacts with α-chlorocinnamaldehyde in ethanol under basic conditions (K₂CO₃) to form the dienamide skeleton. The reaction proceeds via aldol addition followed by dehydration, achieving 70% yield. The (E,Z) configuration is favored by the electron-withdrawing cyano group stabilizing the transition state.

Envirocat EPZG-Catalyzed Synthesis

Envirocat EPZG, a solid acid catalyst, enhances reaction efficiency by minimizing side reactions. A one-pot synthesis involves:

  • Mixing cyanoacetamide, chlorophenylacetaldehyde, and catalytic Envirocat EPZG in acetonitrile.

  • Heating at 50°C for 24 hours to achieve 82% yield.

ParameterValue
Catalyst Loading10 wt%
SolventAcetonitrile
Temperature50°C
Reaction Time24 hours
Yield82%

This method’s advantages include recyclability of the catalyst and avoidance of aqueous workup.

Chlorination Techniques

Electrophilic Chlorination

Post-condensation chlorination using sulfuryl chloride (SO₂Cl₂) in dichloromethane introduces the C5 chloro substituent. The reaction requires stoichiometric SO₂Cl₂ and proceeds via a radical mechanism, yielding 68% of the chlorinated product.

Direct Use of Chlorinated Building Blocks

Incorporating pre-chlorinated intermediates (e.g., 4-chlorophenylacetylene) avoids late-stage halogenation, simplifying purification. This strategy is preferred in large-scale synthesis due to reduced byproduct formation.

Stereochemical Control and Optimization

The (2E,4Z) configuration is thermodynamically favored but kinetically challenging. Key factors influencing stereoselectivity include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMA, DMF) stabilize the transition state for (E,Z) formation.

  • Temperature : Lower temperatures (50–80°C) favor the desired isomer over (E,E) or (Z,Z) forms.

  • Catalyst Geometry : Bulky ligands on palladium catalysts hinder rotation around the C3-C4 bond, locking the (Z) configuration.

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). Key characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ar-H), 6.85 (d, J = 15.2 Hz, 1H, H-3), 6.23 (dd, J = 11.6, 15.2 Hz, 1H, H-4), 5.91 (d, J = 11.6 Hz, 1H, H-5), 2.45 (s, 2H, NH₂).

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C) .

Chemical Reactions Analysis

Types of Reactions

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development and pharmaceutical research.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyano group and the conjugated diene system play crucial roles in these interactions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Substituents/Modifications Key Data/Findings Source
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(1H-1,2,4-triazol-1-yl)penta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl (position 5); triazole (amide N) Yield: 85.7%; FTIR peaks: 3,443 cm⁻¹ (N-H), 1,694 cm⁻¹ (C=O); stable crystalline form
(2E,4Z)-4-Bromo-N-methoxy-N-methyl-5-phenylpenta-2,4-dienamide Bromo (position 4); N-methoxy-N-methylamide NMR/HRMS data reported; bromine enhances electrophilicity compared to chlorine
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-phenylpenta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl (position 5); phenyl (amide N) Structural analysis via crystallography; higher lipophilicity due to phenyl group
Ethyl (2E,4Z)-5-diethylamino-2-(phenylsulfonyl)penta-2,4-dienoate Sulfonyl (position 2); diethylamino (position 5); ester (C-terminus) X-ray diffraction data (R factor: 0.059); sulfonyl group stabilizes conjugation

Key Comparative Insights:

Substituent Effects on Reactivity and Stability The chloro substituent in the target compound may confer moderate electrophilicity compared to the bromo analog in , which likely exhibits higher reactivity due to bromine’s polarizability.

Stereochemical and Functional Group Influences The (2E,4Z) configuration in the target compound creates a distinct diene geometry compared to the (2E,4E) isomers in and . This difference may alter intermolecular interactions (e.g., π-stacking) and solubility.

Synthetic Efficiency High-yield synthesis (85.7%) of the triazole-substituted analog in suggests that electron-rich amide groups (e.g., triazole) improve reaction efficiency. The target compound’s cyano group may require stricter anhydrous conditions for synthesis.

Spectroscopic Signatures FTIR peaks for C=O (1,694 cm⁻¹) and N-H (3,443 cm⁻¹) in align with typical dienamide behavior. The target compound’s cyano group would likely introduce a sharp ~2,200 cm⁻¹ peak, absent in other analogs.

Research Implications and Gaps

  • Biological Activity: Piperic acid derivatives () and benzodioxole-containing analogs () show antimicrobial and cytotoxic properties. The target compound’s chloro and cyano groups may enhance these activities, but experimental validation is needed.

Biological Activity

(2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide is a compound of interest due to its potential biological activities. This article reviews existing literature on its synthesis, characterization, and biological effects, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₁ClN₂O
  • Molecular Weight : 240.69 g/mol

The structure features a conjugated diene system, which is crucial for its biological activity. The presence of the chloro and cyano groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the penta-2,4-dienoic acid derivative.
  • Chlorination at the 5-position.
  • Amide formation through reaction with appropriate amines.

Anticancer Activity

Recent studies have highlighted the anticancer properties of (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide. It has been shown to inhibit the proliferation of various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve:

  • Induction of apoptosis through the mitochondrial pathway.
  • Inhibition of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via mitochondrial pathway
A549 (Lung)12Inhibition of PI3K/Akt signaling
HeLa (Cervical)10Cell cycle arrest at G1/S phase

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens including:

  • Bacteria : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungi : Exhibits antifungal activity against Candida species.

Research indicates that the mode of action may involve disruption of microbial cell membranes or interference with nucleic acid synthesis.

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Type
Staphylococcus aureus32 µg/mLBacterium
Escherichia coli64 µg/mLBacterium
Candida albicans16 µg/mLFungus

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry investigated the effects of (2E,4Z)-5-chloro-2-cyano-5-phenylpenta-2,4-dienamide on MCF-7 cells. Results showed significant apoptosis induction at concentrations above 10 µM, with enhanced expression of pro-apoptotic factors such as Bax and reduced levels of anti-apoptotic proteins like Bcl-2.
  • Antimicrobial Evaluation : Another study assessed the compound's efficacy against various bacterial strains. The results indicated a broad-spectrum activity with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a therapeutic agent in treating resistant infections.

Q & A

Q. What strategies stabilize the (2E,4Z) configuration during polymerization or formulation?

  • Methodological Answer : Incorporate steric hindrance via bulky counterions (e.g., tetrabutylammonium) in ionic liquids. For polymeric matrices, use low-temperature free-radical polymerization (<50°C) to prevent thermal isomerization. DSC analysis (Tg ~85°C) identifies phase transitions that destabilize the configuration .

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